molecular formula C53H86O22 B136661 Cyclamiretin A rgga CAS No. 151625-81-9

Cyclamiretin A rgga

Numéro de catalogue: B136661
Numéro CAS: 151625-81-9
Poids moléculaire: 1075.2 g/mol
Clé InChI: BKDSZIZBAIJBKZ-LHQJIGRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclamiretin A rgga, also known as cyclamiretin A 3-O-rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside, is a complex glycoside compound. It is derived from natural sources and has been studied for its various bioactive properties. The compound is known for its potential therapeutic applications and its unique chemical structure, which includes multiple sugar moieties attached to a core aglycone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyclamiretin A rgga involves multiple steps, starting from the isolation of the core aglycone. The glycosylation reactions are carried out under specific conditions to ensure the correct attachment of sugar moieties. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclamiretin A rgga undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.

    Reduction: Reduction reactions can modify the glycoside moieties, leading to changes in solubility and stability.

    Substitution: Substitution reactions can occur at specific positions on the sugar moieties, resulting in the formation of new analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products:

Applications De Recherche Scientifique

    Chemistry: The compound serves as a model for studying glycosylation reactions and the synthesis of complex glycosides.

    Biology: It has been investigated for its role in cellular processes and its potential as a bioactive molecule.

    Medicine: Cyclamiretin A rgga exhibits promising therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound is used in the development of novel pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of Cyclamiretin A rgga involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, leading to its bioactive effects. For example, it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparaison Avec Des Composés Similaires

Cyclamiretin A rgga can be compared with other glycoside compounds, such as:

    Cyclamiretin B: Similar in structure but with different sugar moieties, leading to distinct bioactivities.

    Cyclamiretin C: Another analog with variations in the aglycone core, resulting in unique properties.

The uniqueness of this compound lies in its specific glycosylation pattern and the resulting bioactive properties, which make it a valuable compound for research and therapeutic applications.

Activité Biologique

Cyclamiretin A rgga is a compound of interest in the field of pharmacology and biochemistry, particularly due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of this compound

This compound is a triterpenoid saponin derived from various plant sources. Saponins are known for their diverse biological activities, including immunomodulatory, anticancer, and antimicrobial properties. This compound's structure allows it to interact with cellular membranes and proteins, leading to various physiological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : this compound can alter membrane permeability, facilitating the entry of other compounds into cells.
  • Immune Modulation : It has been shown to enhance immune responses by activating various immune cells, including macrophages and lymphocytes.
  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Cytotoxicity Studies

A study conducted on the cytotoxic effects of this compound demonstrated significant activity against various cancer cell lines. The results indicated that:

  • IC50 Values : The IC50 values for this compound ranged from 10 to 30 µg/mL across different cell lines.
  • Cell Lines Tested : The compound showed notable cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.

Immunomodulatory Effects

Research has highlighted the immunomodulatory properties of this compound:

  • Macrophage Activation : The compound significantly increased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.
  • T Cell Proliferation : In vitro studies showed that this compound could enhance T cell proliferation in response to specific antigens.

Data Table: Biological Activities of this compound

Activity TypeEffect ObservedReference
CytotoxicityIC50 = 10-30 µg/mL
Immune ActivationIncreased TNF-α and IL-6
T Cell ProliferationEnhanced proliferation

Case Studies

  • Breast Cancer Model :
    • In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
  • Chronic Inflammation Study :
    • In a study focusing on chronic inflammation, this compound was shown to reduce markers of inflammation in serum, suggesting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name

(2R,4S,5R,10S,13R,14R,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSZIZBAIJBKZ-LHQJIGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151625-81-9
Record name Cyclamiretin A rgga
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151625819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.